molecular formula C16H13Cl2NO B5199954 N-(3,4-dichlorophenyl)-2-phenylcyclopropanecarboxamide

N-(3,4-dichlorophenyl)-2-phenylcyclopropanecarboxamide

Cat. No.: B5199954
M. Wt: 306.2 g/mol
InChI Key: XVJJVIKWFHLPKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-2-phenylcyclopropanecarboxamide, commonly known as DPCPX, is a selective antagonist of adenosine A1 receptors. It has been widely used in scientific research to investigate the role of adenosine receptors in various physiological and pathological processes.

Scientific Research Applications

DPCPX has been widely used in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes. Adenosine receptors are G protein-coupled receptors that are widely distributed in the body and play important roles in regulating various physiological functions, including cardiovascular, respiratory, and nervous system functions. DPCPX is a selective antagonist of adenosine A1 receptors, which allows for the specific inhibition of adenosine A1 receptor-mediated effects.

Mechanism of Action

DPCPX exerts its pharmacological effects by selectively blocking adenosine A1 receptors. Adenosine A1 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase activity and reduce intracellular cAMP levels. By blocking adenosine A1 receptors, DPCPX prevents the inhibitory effects of adenosine on cAMP levels, leading to increased cAMP levels and downstream signaling pathways. The exact mechanism of action of DPCPX is still under investigation, but it is believed to involve the modulation of ion channels, neurotransmitter release, and intracellular signaling pathways.
Biochemical and Physiological Effects
DPCPX has been shown to have various biochemical and physiological effects in scientific research. It has been reported to increase the release of acetylcholine, dopamine, and glutamate in the brain, suggesting a role in modulating neurotransmitter release. DPCPX has also been shown to modulate ion channels, including voltage-gated calcium channels and potassium channels, which may contribute to its effects on neuronal excitability and synaptic transmission. In addition, DPCPX has been shown to have cardiovascular effects, including reducing heart rate and blood pressure, which may be mediated by its effects on adenosine A1 receptors in the heart and blood vessels.

Advantages and Limitations for Lab Experiments

DPCPX has several advantages for lab experiments. It is a selective antagonist of adenosine A1 receptors, which allows for the specific inhibition of adenosine A1 receptor-mediated effects. It has been well-characterized and optimized for scientific research, allowing for the production of high-quality and pure DPCPX. However, there are also some limitations to the use of DPCPX. It has a relatively short half-life in vivo, which may limit its duration of action. In addition, it may have off-target effects on other adenosine receptor subtypes or other receptors, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of DPCPX in scientific research. One area of interest is the role of adenosine A1 receptors in neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. DPCPX may be useful in investigating the mechanisms underlying these disorders and identifying potential therapeutic targets. Another area of interest is the development of new selective antagonists of adenosine receptors with improved pharmacokinetic properties and specificity. These compounds may have potential as therapeutic agents for a range of conditions, including cardiovascular disease, cancer, and neurological disorders.
Conclusion
In conclusion, N-(3,4-dichlorophenyl)-2-phenylcyclopropanecarboxamide, or DPCPX, is a selective antagonist of adenosine A1 receptors that has been widely used in scientific research to investigate the role of adenosine receptors in various physiological and pathological processes. Its synthesis method has been well-established and optimized, allowing for the production of high-quality and pure DPCPX for scientific research. DPCPX exerts its pharmacological effects by selectively blocking adenosine A1 receptors, leading to various biochemical and physiological effects. Although there are some limitations to the use of DPCPX, it has several advantages for lab experiments and has potential for future research in various areas.

Synthesis Methods

DPCPX can be synthesized using a multistep process starting from 3,4-dichlorobenzaldehyde and phenylcyclopropanecarboxylic acid. The synthesis involves several chemical reactions, including Grignard reaction, reduction, and amidation. The final product is obtained through recrystallization and purification. The synthesis method of DPCPX has been well-established and optimized, allowing for the production of high-quality and pure DPCPX for scientific research.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-phenylcyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO/c17-14-7-6-11(8-15(14)18)19-16(20)13-9-12(13)10-4-2-1-3-5-10/h1-8,12-13H,9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJJVIKWFHLPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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